molecular formula C8H11N5O4S B2919987 N4-(1,1-dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine CAS No. 304692-62-4

N4-(1,1-dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2919987
CAS No.: 304692-62-4
M. Wt: 273.27
InChI Key: UTLVLTDCBRBJEC-UHFFFAOYSA-N
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Description

N4-(1,1-Dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine is a derivative of 5-nitropyrimidine-4,6-diamine (CAS 2164-84-3), a core structure characterized by a nitro group at the 5-position and amino groups at the 4- and 6-positions of the pyrimidine ring . The compound is substituted at the N4 position with a 1,1-dioxo-3-thiolanyl group, a sulfur-containing heterocycle with two sulfonyl oxygen atoms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-(1,1-dioxothiolan-3-yl)-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O4S/c9-7-6(13(14)15)8(11-4-10-7)12-5-1-2-18(16,17)3-5/h4-5H,1-3H2,(H3,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLVLTDCBRBJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26657900
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1,1-dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

N4-(1,1-dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine-substituted pyrimidines, and various substituted pyrimidine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N4-(1,1-dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4-(1,1-dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The nitro and diamine groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The thiolanyl group may also play a role in its reactivity and binding properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences and Substituent Effects

Core Structure Similarities

All analogs share the 5-nitropyrimidine-4,6-diamine backbone, which confers a planar aromatic system with strong electron-withdrawing effects from the nitro group. This structure promotes hydrogen bonding and π-π stacking interactions, critical for applications in medicinal chemistry or materials science .

Key Substituent Variations
Compound Name Substituents at N4/N6 Key Structural Features
Target Compound N4: 1,1-dioxo-3-thiolanyl Sulfone-containing heterocycle; polar, electron-deficient due to sulfonyl groups
N4,N6-Bis(4-chlorobenzyl) derivative (5f) N4/N6: 4-chlorobenzyl Symmetric substitution; chloro groups enhance lipophilicity
N4-(2-Fluorophenyl) derivative N4: 2-fluorophenyl Aromatic substituent; fluorine enhances metabolic stability
N4,N6-Dicyclopentyl derivative N4/N6: cyclopentyl Aliphatic, bulky substituents; may reduce solubility
N4-(3-Chloro-4-fluorophenyl) derivative (5d) N4: 3-chloro-4-fluorophenyl Halogenated aryl group; potential for halogen bonding

Physicochemical Properties

Melting Points and Stability
  • Sulfone-containing groups (as in the target compound) may lower melting points compared to halogenated derivatives due to reduced symmetry and increased polarity .
Solubility and Polarity
  • The 1,1-dioxo-3-thiolanyl group introduces polar sulfonyl moieties, likely enhancing aqueous solubility compared to alkyl or aryl-substituted analogs (e.g., N4,N6-diethyl derivatives) .
  • Halogenated derivatives (e.g., 5c, 5d) exhibit lower solubility in polar solvents due to hydrophobic aryl groups .
Unique Challenges for the Target Compound
  • Introducing the 1,1-dioxo-3-thiolanyl group may require oxidation of a thiolane precursor or specialized coupling agents, which could reduce yields compared to simpler aryl/alkyl substitutions .
Medicinal Chemistry
  • Fluorophenyl derivatives (e.g., N4-(2-fluorophenyl)) are explored as kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets .
Material Science
  • Symmetric di-substituted analogs (e.g., 5f, 5i) are used in optoelectronics due to their planar, conjugated systems .
  • The sulfone group in the target compound could enhance charge transport properties in organic semiconductors .

Biological Activity

N4-(1,1-dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₄H₅N₅O₂S
  • CAS Number : Not explicitly listed in the sources but related to 5-nitropyrimidine derivatives.

Research indicates that compounds similar to this compound often exhibit biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : Many nitropyrimidine derivatives act as inhibitors of specific enzymes, potentially affecting metabolic pathways relevant to diseases such as cancer and diabetes. For instance, nitropyrimidines have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), which plays a significant role in glucose metabolism and insulin secretion regulation .
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens. The presence of nitro and thiol groups may enhance their ability to disrupt microbial cell walls or interfere with metabolic processes within the pathogens.
  • Antioxidant Activity : The thiol group in the structure may contribute to antioxidant properties, helping to neutralize free radicals and reduce oxidative stress in biological systems.

In Vitro Studies

Several studies have evaluated the biological activity of related compounds:

  • Anticancer Activity : A study focusing on pyrimidine derivatives showed that certain compounds could induce apoptosis in cancer cell lines by activating caspases and modulating Bcl-2 family proteins . While specific data on this compound is limited, its structural similarity suggests potential anticancer properties.
  • Antimicrobial Testing : In vitro tests have indicated that nitropyrimidine derivatives exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membrane integrity or inhibition of critical metabolic enzymes .
Study TypeActivity AssessedFindings
AnticancerApoptosis inductionInduction in cancer cell lines observed
AntimicrobialBacterial inhibitionEffective against multiple bacterial strains
AntioxidantFree radical scavengingPotential for reducing oxidative stress

Case Studies

While specific case studies on this compound are scarce, related compounds have been documented:

  • Case Study 1 : A derivative showed significant efficacy in reducing tumor size in xenograft models when administered at specific dosages over a defined period.
  • Case Study 2 : Clinical trials involving similar nitro-containing compounds demonstrated improved glycemic control in diabetic patients through DPP-IV inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N4-(1,1-dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine
Reactant of Route 2
Reactant of Route 2
N4-(1,1-dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine

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